10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate
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Overview
Description
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of 10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate typically involves the reaction of acridine with cyclohex-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is employed in the study of biological systems due to its fluorescent properties.
Industry: The compound is used in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This property makes it a potential candidate for anticancer therapies. The compound may also interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Used as an antiseptic and in the treatment of wounds.
Amsacrine: An antineoplastic agent used in cancer chemotherapy.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
193904-11-9 |
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Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
10-cyclohex-2-en-1-ylacridin-10-ium;nitrate |
InChI |
InChI=1S/C19H18N.NO3/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20;2-1(3)4/h2,4-10,12-14,17H,1,3,11H2;/q+1;-1 |
InChI Key |
VLSKACHIGHRKEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)[N+]2=C3C=CC=CC3=CC4=CC=CC=C42.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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